molecular formula C23H23ClN2O3 B11312006 N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11312006
M. Wt: 410.9 g/mol
InChI Key: VIPNNTAMXPZMSY-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a pyrrolidine ring, a chlorophenyl group, and a chromene scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the chromene scaffold, followed by the introduction of the pyrrolidine ring and the chlorophenyl group. The final step involves the formation of the carboxamide linkage.

    Chromene Scaffold Formation: This can be achieved through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.

    Pyrrolidine Ring Introduction: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction using a suitable halide precursor.

    Chlorophenyl Group Addition: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction.

    Carboxamide Formation: The final step involves the formation of the carboxamide linkage through an amide coupling reaction using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide).

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various substituents such as azides or alkyl groups.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Research: It is used in studies to understand its interaction with biological targets and its potential effects on cellular processes.

    Chemical Biology: The compound is utilized in chemical biology to probe biological pathways and mechanisms.

    Industrial Applications: It may have applications in the development of new materials or as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring and the chromene scaffold are known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to the combination of its structural features, including the pyrrolidine ring, chlorophenyl group, and chromene scaffold. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H23ClN2O3

Molecular Weight

410.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]-6-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H23ClN2O3/c1-15-8-9-21-17(12-15)20(27)13-22(29-21)23(28)25-14-19(26-10-4-5-11-26)16-6-2-3-7-18(16)24/h2-3,6-9,12-13,19H,4-5,10-11,14H2,1H3,(H,25,28)

InChI Key

VIPNNTAMXPZMSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCC(C3=CC=CC=C3Cl)N4CCCC4

Origin of Product

United States

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